molecular formula C8H12N2O B1270263 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone CAS No. 361343-66-0

1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

Cat. No.: B1270263
CAS No.: 361343-66-0
M. Wt: 152.19 g/mol
InChI Key: ROLPGYNPJZZIGQ-UHFFFAOYSA-N
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Description

Significance of N-Heterocycles in Advanced Organic and Inorganic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the realm of chemistry, with their presence being integral to a vast array of natural products, pharmaceuticals, agrochemicals, and advanced materials. These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, exhibit a diverse range of chemical and physical properties that make them indispensable in various scientific disciplines. Their structural diversity allows for the fine-tuning of electronic and steric properties, which is crucial in the design of molecules with specific functions.

In the field of medicinal chemistry, N-heterocycles are a cornerstone of drug discovery, with a significant percentage of FDA-approved drugs featuring these scaffolds. Their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes them ideal for binding to biological targets like enzymes and receptors. Furthermore, in materials science, nitrogen heterocycles are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and catalysts, owing to their unique photophysical and electronic characteristics. The versatility of N-heterocycles also extends to inorganic chemistry, where they serve as ligands for the formation of coordination complexes with a wide range of applications in catalysis, magnetism, and bioinorganic chemistry.

Overview of Pyrazole (B372694) Scaffolds: Focus on N-Substituted Pyrazolyl Ketones

Among the myriad of N-heterocycles, pyrazoles, which are five-membered aromatic rings containing two adjacent nitrogen atoms, have garnered considerable attention from the scientific community. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous pyrazole-containing compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for functionalization at various positions, leading to a vast library of derivatives with tailored biological and chemical profiles.

A particularly interesting subclass of pyrazole derivatives is the N-substituted pyrazolyl ketones. These compounds feature a ketone functionality attached to one of the nitrogen atoms of the pyrazole ring. This structural motif offers a unique combination of a coordinatively active pyrazole ring and a reactive ketone group, making them valuable intermediates in organic synthesis and as ligands in coordination chemistry. The presence of the ketone group provides a handle for further chemical transformations, allowing for the construction of more complex molecular architectures.

Rationale for In-Depth Research on 1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetone

The specific compound, this compound, has emerged as a subject of significant research interest due to its unique structural features and versatile reactivity. The presence of two methyl groups at the 3 and 5 positions of the pyrazole ring enhances its stability and lipophilicity, which can be advantageous in the development of bioactive molecules. The acetone (B3395972) moiety attached to the N1 position of the pyrazole ring provides a reactive site for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex heterocyclic systems.

The rationale for the in-depth investigation of this compound is multifaceted. Firstly, its utility as a versatile precursor in the synthesis of a wide range of heterocyclic compounds, such as pyridazines and indolylpyrazoles, which are known to possess interesting pharmacological properties, is a key driver for its study. Secondly, the ability of the pyrazole nitrogen atoms and the ketone oxygen atom to act as coordination sites for metal ions makes it an attractive ligand for the construction of novel coordination complexes with potential applications in catalysis and materials science. Furthermore, the exploration of the reactivity of the active methylene (B1212753) group of the acetone moiety opens up avenues for the synthesis of novel pyrazole derivatives with diverse functionalities. This article aims to provide a comprehensive overview of the chemical synthesis, reactivity, and applications of this compound, highlighting its importance as a key intermediate in modern chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-4-7(2)10(9-6)5-8(3)11/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLPGYNPJZZIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363327
Record name 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361343-66-0
Record name 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformational Chemistry of 1 3,5 Dimethyl 1h Pyrazol 1 Yl Acetone

Reactivity of the Acetone (B3395972) Side Chain

The acetone side chain features a ketone carbonyl group and an adjacent methylene (B1212753) group (-CH2-). The electron-withdrawing nature of the N-substituted pyrazole (B372694) ring enhances the electrophilicity of the carbonyl carbon and increases the acidity of the methylene protons. This activation facilitates a variety of functionalization reactions.

Carbonyl-Directed Functionalizations

The activated methylene group adjacent to the carbonyl is a prime site for reactions with electrophilic reagents. This reactivity has been exploited to synthesize a range of heterocyclic compounds. For example, the reaction of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone with various electrophiles leads to the formation of new carbon-carbon and carbon-nitrogen bonds at the methylene position. researchgate.net These transformations underscore the role of the carbonyl group in directing the functionalization of the side chain.

Key reactions involving the activated methylene group are summarized in the table below.

ReagentProduct TypeReference
Aromatic diazonium saltsArylhydrazones researchgate.net
Nitrous acidOximes or related compounds researchgate.net
BenzylidenemalononitrileSubstituted pyrazoles researchgate.net
Dimethylformamide dimethylacetalEnaminones, leading to Pyridazines researchgate.net

Nucleophilic Additions and Condensation Reactions

The carbonyl group of the acetone moiety readily undergoes nucleophilic additions and condensation reactions, which are characteristic of ketones. These reactions are fundamental to building more complex molecular frameworks.

One notable set of reactions involves condensation with hydrazine (B178648) derivatives. The reaction with phenylhydrazine (B124118) yields the corresponding phenylhydrazone, which can be subsequently cyclized under acidic conditions to form an indolylpyrazole derivative. researchgate.net Furthermore, condensation reactions with compounds containing active methylene groups, such as malononitrile (B47326), in the presence of a suitable catalyst, can lead to the formation of pyridazine (B1198779) structures. researchgate.net

The table below details several key condensation reactions of the acetone side chain.

ReagentConditionsProduct TypeReference
Phenylhydrazine-Phenylhydrazone researchgate.net
Phenylhydrazone intermediateEthanolic HClIndolylpyrazole researchgate.net
Active methylene nitriles-Pyridazines researchgate.net

Stereoselective Transformations of the Ketone Functionality

Stereoselective transformations of the ketone in this compound, such as asymmetric reductions or additions, are crucial for the synthesis of chiral molecules. While the ketone is reactive towards standard reduction and addition reagents, specific studies detailing highly stereoselective transformations on this particular substrate are not extensively documented in the surveyed literature.

However, the broader field of organic chemistry offers established methods for such transformations. Asymmetric reduction of ketones can be achieved using chiral catalysts like Corey-Bakshi-Shibata (CBS) oxazaborolidines or enzymes (e.g., alcohol dehydrogenases). mdpi.commdpi.com Similarly, stereoselective additions can be controlled by employing chiral auxiliaries temporarily attached to the molecule or by using chiral reagents and catalysts. wikipedia.orgsigmaaldrich.comyoutube.comresearchgate.netresearchgate.net These general principles could be applied to this compound to produce enantiomerically enriched or pure alcohols and other chiral derivatives.

Functionalization of the Pyrazole Ring

The 3,5-dimethylpyrazole (B48361) ring is an aromatic heterocycle that can undergo functionalization, primarily through electrophilic substitution at the C4 position. The methyl groups at C3 and C5 direct incoming electrophiles to the unsubstituted C4 carbon.

Selective C-H Bond Functionalization

Direct functionalization of the C-H bond at the 4-position of the pyrazole ring is a primary strategy for introducing new substituents. Electrophilic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts acylation, are expected to occur selectively at this position due to the electronic directing effects of the two methyl groups and the ring nitrogen atoms. researchgate.net

Modern synthetic methods, including transition-metal-catalyzed C-H activation, provide powerful tools for the direct arylation, alkylation, or amination of such heterocyclic systems. These methods offer an atom-economical route to complex pyrazole derivatives that might be difficult to access through traditional means.

Halogenation and Subsequent Cross-Coupling Reactions

A robust two-step strategy for functionalizing the pyrazole ring involves initial halogenation followed by a transition-metal-catalyzed cross-coupling reaction.

Halogenation: The C4-H bond of the pyrazole ring can be selectively replaced with a halogen atom (Cl, Br, I) using electrophilic halogenating agents. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) are commonly used for this purpose under mild conditions. researchgate.netbeilstein-archives.org This initial halogenation step provides a versatile "handle" for further modifications.

Cross-Coupling Reactions: The resulting 4-halo-1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone can then be used as a substrate in various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of a new carbon-carbon bond by reacting the 4-halopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgnih.govdiva-portal.orgresearchgate.netrsc.org This sequence enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C4 position.

The following table outlines the two-step functionalization process of the pyrazole ring.

StepReaction TypeReagentsProduct
1C-H HalogenationN-Halosuccinimide (NCS, NBS, NIS)4-Halo-1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone
2Suzuki-Miyaura Cross-CouplingR-B(OH)2, Pd catalyst, Base4-R-1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (R = aryl, etc.)

Introduction of Diverse Substituents on the Pyrazole Nucleus

While the pyrazole ring itself can undergo substitution, a key reactive site in this compound is the methylene group of the acetone side chain. This group is readily attacked by electrophiles, leading to functionalized intermediates that are pivotal for further synthesis. researchgate.net

One significant reaction is the coupling with aromatic diazonium salts. In the presence of sodium acetate (B1210297) in ethanol (B145695), this compound reacts with diazonium salts to yield the corresponding arylhydrazone derivatives. researchgate.net This Japp–Klingemann-type reaction effectively introduces a complex arylhydrazono substituent onto the carbon skeleton of the original acetone side chain. researchgate.net

Furthermore, the active methylene group reacts with nitrous acid. When treated with sodium nitrite (B80452) in acetic acid, the compound undergoes nitrosation to yield 1-(3,5-dimethyl-1H-pyrazol-1-yl)propane-1,2-dione 2-oxime. researchgate.net This reaction introduces an oxime functional group, which is a valuable synthon for further transformations. researchgate.net

The compound also reacts with other electrophiles like benzylidenemalononitrile, leading to the formation of new substituted pyrazoles. researchgate.net

ReactantElectrophileReaction ConditionsProductReference
This compoundAromatic diazonium saltsSodium acetate, Ethanol1-(3,5-Dimethyl-1H-pyrazol-1-yl)propane-1,2-dione 2-arylhydrazones researchgate.net
This compoundNitrous Acid (from NaNO₂)Acetic Acid1-(3,5-Dimethyl-1H-pyrazol-1-yl)propane-1,2-dione 2-oxime researchgate.net

Formation of Complex Fused and Spirocyclic Systems

The functionalized derivatives of this compound serve as excellent building blocks for the synthesis of complex fused heterocyclic systems through cyclocondensation reactions. researchgate.net The arylhydrazones and phenylhydrazones derived from the parent compound are particularly useful in this regard. researchgate.net

The 1-(3,5-dimethyl-1H-pyrazol-1-yl)propane-1,2-dione 2-arylhydrazones, formed from the reaction with diazonium salts, can be converted into fused pyridazine derivatives. researchgate.net For instance, condensation with active methylene nitriles such as malononitrile or ethyl cyanoacetate (B8463686) leads to the formation of pyridazin-6-imines and pyridazin-6-ones, respectively. researchgate.net These reactions involve the cyclization of the hydrazone intermediate with the dinitrile or ester, resulting in a new six-membered heterocyclic ring fused to the pyrazole system's side chain. researchgate.net Another route to pyridazines involves the reaction of the arylhydrazones with dimethylformamide dimethylacetal (DMF-DMA). researchgate.net

In addition to pyridazines, an indolylpyrazole system can be synthesized. Condensation of this compound with phenylhydrazine affords the corresponding phenylhydrazone. researchgate.net This intermediate can then be cyclized via a Fischer indole (B1671886) synthesis mechanism by treatment with ethanolic hydrochloric acid to yield an indolylpyrazole. researchgate.net

Detailed studies on the formation of spirocyclic systems originating directly from this compound are not extensively documented in the reviewed scientific literature.

Starting IntermediateReagentReaction ConditionsFused System FormedReference
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propane-1,2-dione 2-arylhydrazonesMalononitrile-Pyridazin-6-imine derivative researchgate.net
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propane-1,2-dione 2-arylhydrazonesEthyl cyanoacetate-Pyridazin-6-one derivative researchgate.net
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propane-1,2-dione 2-arylhydrazonesDimethylformamide dimethylacetal (DMF-DMA)-Pyridazine derivative researchgate.net
Phenylhydrazone of this compoundEthanolic Hydrochloric Acid-Indolylpyrazole derivative researchgate.net

Photochemical and Electrochemical Reactivity Studies

Dedicated studies focusing specifically on the photochemical and electrochemical reactivity of this compound are not widely available in the surveyed scientific literature. While the broader class of pyrazole-containing compounds has been investigated under photochemical and electrochemical conditions, direct data for this specific molecule is limited. General studies on related pyrazoles indicate that potential reactions could involve photochemical isomerization or electrochemical oxidation/reduction, but specific pathways and products for this compound remain to be experimentally determined. analis.com.mynih.gov

Coordination Chemistry and Metallosupramolecular Assemblies of 1 3,5 Dimethyl 1h Pyrazol 1 Yl Acetone

Ligand Design Principles and Coordination Modes of Pyrazolyl Ketones

The utility of pyrazolyl ketones, such as 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone, in coordination chemistry stems from their specific structural and electronic properties. These ligands are part of a broader class of pyrazole-based chelating agents that have been extensively studied for their ability to form stable complexes with a wide array of metal ions. researchgate.net

Chelation Properties and Denticity

Pyrazolyl ketones are effective chelating agents, typically exhibiting bidentate coordination. The this compound ligand coordinates to a metal center through two distinct donor atoms: the sp²-hybridized nitrogen atom of the pyrazole (B372694) ring and the oxygen atom of the acetonyl carbonyl group. This dual coordination forms a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry.

The pyrazole nitrogen acts as a hard donor, while the carbonyl oxygen is a borderline donor, allowing this ligand to bind effectively with a variety of transition metal ions. researchgate.net The ability of pyrazole-derived ligands to act as chelating agents is a fundamental principle in the design of coordination complexes with predictable geometries and stabilities. acs.org

Influence of 3,5-Dimethyl Substitution on Coordination

The presence of methyl groups at the 3 and 5 positions of the pyrazole ring has a pronounced influence on the coordination properties of the ligand. These substituents introduce significant steric hindrance around the coordinating nitrogen atom. This steric bulk can dictate the coordination geometry of the resulting metal complex.

For instance, the steric demands of the dimethyl-substituted pyrazolyl groups can prevent the formation of planar complexes, favoring instead distorted or tetrahedral geometries to minimize steric repulsion between ligands. rsc.org This steric effect, combined with the electron-donating nature of the methyl groups, which increases the basicity of the pyrazole nitrogen, modulates the strength and nature of the metal-ligand bond.

Table 1: Effects of 3,5-Dimethyl Substitution on Ligand Properties

Property Unsubstituted Pyrazolyl Group 3,5-Dimethyl-Substituted Pyrazolyl Group
Steric Hindrance Low High
Basicity of N-donor Lower Higher (due to inductive effect of methyl groups)
Preferred Geometry Can accommodate planar geometries Often favors tetrahedral or distorted geometries

| Rotational Freedom | Higher | Restricted rotation around the N-C bond |

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with this compound leverages established methods in coordination chemistry, leading to a variety of mono- and polymetallic structures.

Preparation of Mono- and Polymetallic Complexes

The standard method for synthesizing transition metal complexes with pyrazolyl ketone ligands involves the direct reaction of the ligand with a metal salt in a suitable solvent. uobaghdad.edu.iq Typically, a solution of this compound in a solvent like ethanol (B145695) or methanol (B129727) is mixed with a solution of a hydrated metal halide (e.g., CoCl₂, NiCl₂, CuCl₂). uobaghdad.edu.iq

The reaction mixture is often refluxed to ensure complete complexation. uobaghdad.edu.iq The pH of the solution may be adjusted to facilitate the reaction, and the resulting complex often precipitates from the solution upon cooling or evaporation of the solvent. uobaghdad.edu.iq While this ligand typically forms mononuclear complexes of the type [M(L)₂X₂] (where L is the ligand and X is a halide), polymetallic structures can be achieved through the use of bridging co-ligands or under conditions that promote the deprotonation of a related pyrazole ligand to form a bridging pyrazolate anion. nih.gov

Table 2: General Synthetic Procedure for Metal Complexes

Step Description Purpose
1. Dissolution Dissolve the ligand and metal salt separately in a suitable solvent (e.g., ethanol). To ensure homogenous mixing of reactants.
2. Mixing Add the ligand solution to the metal salt solution. To initiate the complexation reaction.
3. Reflux Heat the mixture under reflux for several hours. To provide energy to overcome the activation barrier and drive the reaction to completion.
4. Isolation Cool the reaction mixture and isolate the precipitated solid. To collect the product.

| 5. Purification | Wash the solid with solvent and dry under vacuum. | To remove unreacted starting materials and impurities. |

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are crucial for confirming the coordination of the ligand to the metal center. Infrared (IR) spectroscopy and UV-Visible (UV-Vis) spectroscopy are particularly informative.

In the IR spectrum, the coordination of this compound to a metal ion is evidenced by shifts in the characteristic vibrational frequencies. A notable change is the shift of the C=O stretching frequency to a lower wavenumber upon coordination, indicating a weakening of the carbonyl bond due to the donation of electron density to the metal. Similarly, the C=N stretching vibration of the pyrazole ring may also shift, confirming the involvement of the pyrazole nitrogen in bonding.

UV-Vis spectroscopy provides insights into the electronic structure and geometry of the metal complexes. The spectra of d-block metal complexes typically display d-d transitions, which are characteristic of the specific metal ion and its coordination environment (e.g., octahedral or tetrahedral). uobaghdad.edu.iq The position and intensity of these bands can help in assigning the geometry of the complex. uobaghdad.edu.iq Ligand-to-metal charge transfer (LMCT) bands may also be observed. uobaghdad.edu.iq

Structural Elucidation of Metal Complexes

X-ray crystallographic studies of related complexes have confirmed the bidentate N,O-coordination mode of pyrazolyl ketone ligands. researchgate.net For complexes of this compound, this analysis would reveal the geometry of the coordination sphere, which could be, for example, a distorted tetrahedron for Co(II) or a square-pyramidal or octahedral geometry for Cu(II), depending on the co-ligands and stoichiometry. australiaawardsindonesia.orgdnu.dp.ua Structural analysis also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the packing of the molecules in the crystal lattice. dnu.dp.uanih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Cobalt(II) chloride
Nickel(II) chloride

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries

A thorough search for single-crystal X-ray diffraction studies of metal complexes formed with this compound as a ligand did not yield any specific results. While the crystallographic structures of numerous coordination compounds containing other substituted pyrazole ligands have been resolved and published, no such data appears to exist for complexes of the title compound. Therefore, information regarding the specific coordination geometries (e.g., octahedral, tetrahedral, square planar) adopted by metal centers when complexed with this compound cannot be provided.

Analysis of Metal-Ligand Bond Distances and Angles

Consequently, due to the lack of single-crystal X-ray diffraction data, a detailed analysis of metal-ligand bond distances and angles for complexes of this compound is not possible. This empirical data is exclusively derived from crystallographic studies, which have not been reported for this specific ligand-metal system.

Catalytic Applications of this compound Metal Complexes

The application of metal complexes as catalysts is a significant area of chemical research. However, the catalytic activity of complexes specifically derived from this compound is not documented in the reviewed literature.

Transfer Hydrogenation of Ketones

No studies were found that investigate the use of this compound metal complexes as catalysts for the transfer hydrogenation of ketones. This is a common catalytic application for pyrazole-containing ligands, but research has focused on other derivatives.

Other Organometallic Transformations

Similarly, there is no available research detailing the use of this compound complexes in other organometallic transformations, such as Heck coupling, Suzuki coupling, or polymerization reactions. While palladium complexes with the general class of 1-substituted 3,5-dimethylpyrazoles have been noted for catalyzing Heck olefination, specific studies and performance data for the acetone-substituted variant are absent.

Supramolecular Architectures and Non-Covalent Interactions in Coordination Polymers

The design and synthesis of coordination polymers with specific network architectures (supramolecular architectures) is a field of intense interest. These structures are often governed by non-covalent interactions like hydrogen bonding and π–π stacking. A search for coordination polymers or supramolecular assemblies constructed using this compound as a building block yielded no results. The role of its specific functional groups (the pyrazole ring and the acetone (B3395972) moiety) in directing the formation of extended solid-state structures through non-covalent interactions has not been explored in the available literature.

Computational and Theoretical Investigations of 1 3,5 Dimethyl 1h Pyrazol 1 Yl Acetone

Quantum Chemical Studies (e.g., DFT) on Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure of pyrazole (B372694) derivatives. scispace.comrsc.org DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), are frequently used to optimize molecular geometry and calculate various electronic properties. derpharmachemica.comnih.gov These calculations provide insights into the distribution of electrons within the molecule, which is key to understanding its stability, reactivity, and spectroscopic characteristics.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and kinetic stability. derpharmachemica.com A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another vital tool derived from electronic structure calculations. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone, the oxygen atom of the carbonyl group and the N2 nitrogen of the pyrazole ring are expected to be the most electron-rich sites, making them susceptible to electrophilic attack.

Table 1: Representative Calculated Electronic Properties for Pyrazole Derivatives

This table presents typical values for pyrazole derivatives as calculated by DFT methods; specific values for this compound would require dedicated computation.

ParameterRepresentative ValueSignificance
HOMO Energy ~ -6.5 eVIndicates electron-donating ability
LUMO Energy ~ -1.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) ~ 5.5 eVRelates to chemical reactivity and stability
Chemical Hardness (η) ~ 2.75 eVMeasures resistance to change in electron distribution
Electronegativity (χ) ~ 3.75 eVMeasures the power to attract electrons

The this compound molecule possesses conformational flexibility due to rotation around single bonds, primarily the N1-C (methylene) bond. This rotation can lead to different spatial arrangements (conformers) with varying energies. Computational conformational analysis involves systematically rotating these bonds and calculating the potential energy at each step to identify the most stable (lowest energy) conformer. mdpi.com

For instance, studies on related (3,5-dimethylpyrazolyl)silanes have shown that substituents on the pyrazole ring adopt a staggered conformation relative to the planar pyrazole unit to minimize steric hindrance. researchgate.net A similar analysis for this compound would likely reveal a preferred orientation of the acetone (B3395972) group relative to the pyrazole ring, which would influence its intermolecular interactions and packing in a crystal lattice.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is instrumental in exploring the mechanisms of chemical reactions. rsc.orgmdpi.com By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur). researchgate.net

For this compound, the methylene (B1212753) group situated between the pyrazole ring and the carbonyl group is an active site. researchgate.net Theoretical studies could model its reactivity towards various electrophilic reagents, such as diazonium salts or aldehydes. researchgate.net DFT calculations can predict whether a reaction is thermodynamically favorable (by comparing the energies of reactants and products) and kinetically feasible (by calculating the activation energy).

Prediction of Spectroscopic Signatures

Theoretical calculations are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental results. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT methods. nih.gov These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, resulting in excellent agreement with experimental spectra. derpharmachemica.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Comparing the calculated shifts with experimental data helps confirm the molecular structure.

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies

This table shows typical correlations for key functional groups in related pyrazole compounds.

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Typical Experimental Wavenumber (cm⁻¹)
C-H stretch (methyl) 2900 - 30102848 - 2993
C=O stretch (ketone) ~1700~1685
C=N stretch (pyrazole) ~1510~1500
C=C stretch (pyrazole) ~1430~1420
Pyrazole Ring Deformation ~640~634

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations typically focus on single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with a biological target. nih.gov MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system.

For pyrazole derivatives with potential biological activity, MD simulations are used to investigate how they bind to receptor proteins. nih.gov These simulations can reveal the stability of the molecule-receptor complex, identify key intermolecular interactions like hydrogen bonds, and calculate the binding free energy. Such studies are crucial in the field of drug design for understanding and optimizing the affinity of a ligand for its target. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer foundational data, two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all signals and for confirming the molecular structure. researchgate.netipb.pt

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the COSY spectrum would be characterized by a lack of cross-peaks, confirming the magnetically isolated nature of the proton spin systems: the two pyrazole (B372694) methyl singlets, the pyrazole H-4 singlet, and the acetone (B3395972) methylene (B1212753) and methyl singlets.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbon atoms they are attached to (one-bond ¹JCH coupling). This experiment is crucial for assigning the carbon signals based on the more easily assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful 2D NMR technique for mapping the complete covalent framework. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). These long-range correlations act as bridges between the isolated spin systems, confirming the connectivity of the pyrazole ring to the acetone moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is critical for determining the preferred conformation of the molecule in solution. A key expected correlation would be between the protons of the N-CH₂ group and the methyl group at the C5 position of the pyrazole ring, confirming their spatial proximity.

The following table summarizes the key expected correlations in the 2D NMR spectra of this compound.

Proton SignalExpected HSQC Correlation (¹JCH)Key Expected HMBC Correlations (²JCH, ³JCH)Key Expected NOESY Correlations
C3-CH₃ C3-C H₃C3, C4H-4, N-CH₂
C5-CH₃ C5-C H₃C5, C4N-CH₂, CO-CH₃
H-4 C 4-HC3, C5, C3-CH₃, C5-CH₃C3-CH₃, C5-CH₃
N-CH₂ N-C H₂C5, C=OC5-CH₃, CO-CH₃
CO-CH₃ CO-C H₃C=O, N-CH₂N-CH₂

Solid-State NMR for Crystalline Forms

In the solid state, molecules are locked into specific conformations and packing arrangements. Solid-state NMR (ssNMR) spectroscopy is a powerful tool for probing the structure of crystalline materials, providing information that is complementary to solution-state NMR and X-ray diffraction. nih.gov For heterocyclic compounds, ssNMR can differentiate between isomers and identify the presence of different tautomers or polymorphs in the solid phase. researchgate.netnih.goviastate.edu

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), one can obtain high-resolution ¹³C spectra of the crystalline compound. These spectra can reveal:

Polymorphism: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra due to differences in crystal packing and molecular conformation.

Conformational Analysis: Comparison of solid-state and solution-state chemical shifts can highlight conformational changes that occur upon dissolution.

Intermolecular Interactions: Proximity-based ssNMR experiments can provide insights into intermolecular contacts, such as hydrogen bonding and π-π stacking, within the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). This allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₈H₁₂N₂O. HRMS analysis, often using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. The precise measurement of the mass-to-charge ratio (m/z) of these ions serves as definitive proof of the compound's molecular formula.

The table below lists the calculated exact masses for the neutral molecule and its common adducts.

SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M] C₈H₁₂N₂O152.09496
[M+H]⁺ C₈H₁₃N₂O⁺153.10278
[M+Na]⁺ C₈H₁₂N₂ONa⁺175.08471
[M+K]⁺ C₈H₁₂N₂OK⁺191.05865

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" that is highly specific to the compound's structure and functional groups. epequip.com

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. It is particularly sensitive to polar bonds. The spectrum of this compound is expected to be dominated by a strong absorption band for the carbonyl (C=O) group.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is more sensitive to non-polar, symmetric bonds and is an excellent complementary technique to FT-IR. researchgate.net Raman would be particularly useful for observing vibrations of the pyrazole ring's C=C and C-C bonds.

Key expected vibrational bands for this compound are summarized below. rsc.orgbozok.edu.tr

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique
C=O Stretch Ketone1725 - 1705Strong in IR, Weaker in Raman
C-H Stretch (aliphatic) -CH₃, -CH₂3000 - 2850IR, Raman
C-H Stretch (ring) Pyrazole C-H3150 - 3100IR, Raman
C=N / C=C Stretch Pyrazole Ring1600 - 1450IR, Raman
CH₃ / CH₂ Bending Aliphatic1470 - 1370IR, Raman
C-N Stretch Pyrazole Ring1300 - 1200IR, Raman

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.

UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light, which excites electrons from lower to higher energy orbitals. The spectrum of this compound is expected to show absorptions in the UV region. The pyrazole ring itself exhibits a π → π* transition, typically observed at short wavelengths. researchgate.netnih.govrsc.org The ketone's carbonyl group introduces a weak n → π* transition at a longer wavelength.

Fluorescence Spectroscopy: While the parent pyrazole is not fluorescent, appropriately substituted derivatives can exhibit significant fluorescence. nih.gov Upon excitation at a wavelength corresponding to an absorption band, the molecule may relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be sensitive to the molecular environment, such as solvent polarity.

The expected electronic transitions are outlined in the following table.

Transition TypeChromophoreExpected λₘₐₓ (nm)Characteristics
π → π Pyrazole Ring~210 - 230High molar absorptivity (ε)
n → π Carbonyl (C=O)~280 - 300Low molar absorptivity (ε), sensitive to solvent polarity (blue shift in polar solvents)

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. spast.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete map of electron density can be generated, revealing the precise positions of all atoms. mdpi.com

This technique provides definitive data on:

Molecular Connectivity: Confirms the covalent bonding arrangement.

Geometric Parameters: Yields highly accurate measurements of bond lengths, bond angles, and torsion angles. researchgate.net

Conformation: Determines the exact conformation of the molecule as it exists in the crystal, including the planarity of the pyrazole ring and the orientation of the acetone substituent.

Crystal Packing: Reveals how individual molecules are arranged in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, that govern the crystal's structure. researchgate.netnih.gov

Based on studies of similar 3,5-dimethylpyrazole (B48361) derivatives, the following structural parameters would be expected. researchgate.net

ParameterDescriptionExpected Value
Crystal System The symmetry class of the crystal latticee.g., Monoclinic, Orthorhombic
Space Group The specific symmetry group of the crystale.g., P2₁/c, P-1
Pyrazole Ring ConformationPlanar or near-planar
C-N Bond Lengths (ring) Pyrazole C-N bonds1.34 - 1.39 Å
N-N Bond Length (ring) Pyrazole N-N bond~1.35 Å
N1-C(CH₂) Bond Length Bond connecting ring to side chain~1.44 Å
C=O Bond Length Carbonyl bond~1.22 Å
Intermolecular Interactions Forces holding the crystal togetherWeak C-H···O or C-H···N hydrogen bonds, van der Waals forces

Advanced Applications in Materials Science and Sensor Development: Mechanistic and Design Perspectives

Design Principles for Fluorescent Chemosensors and Probes

The development of fluorescent chemosensors for the detection of specific ions and molecules is a rapidly advancing field, with pyrazole (B372694) derivatives playing a crucial role due to their excellent photophysical properties and versatile coordination chemistry. rsc.org The design of such sensors based on the 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone framework involves the strategic incorporation of recognition sites and signaling units to achieve high selectivity and sensitivity.

The functionality of fluorescent chemosensors often relies on photophysical processes such as Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). nih.govrsc.org In a PET-based sensor, the fluorescence is initially quenched by an electron transfer from a donor to a fluorophore. Upon binding of the target analyte, this electron transfer is inhibited, leading to a "turn-on" fluorescence signal. semanticscholar.orgresearchgate.net The pyrazole nitrogen atoms in this compound can act as both hydrogen bond donors and acceptors, making them suitable for participating in such interactions. nih.gov

The CHEF mechanism, conversely, involves the enhancement of fluorescence upon chelation of a metal ion. rsc.org This is often attributed to the rigidification of the molecular structure, which reduces non-radiative decay pathways and enhances the quantum yield of fluorescence. nih.gov The acetone (B3395972) moiety in this compound provides a flexible linker that can facilitate the formation of a coordination cavity for metal ions, thereby promoting the CHEF effect. nih.gov The chelation of a metal ion by the pyrazole nitrogen and the carbonyl oxygen of the acetone group can lead to a significant increase in fluorescence intensity, forming the basis for a selective sensor. semanticscholar.orgnih.gov

Sensing Mechanism Description Role of this compound Structure
PET (Photoinduced Electron Transfer) Fluorescence is quenched in the free sensor and restored upon analyte binding. researchgate.netThe pyrazole ring can act as a signaling unit, while the acetone moiety can be functionalized with a recognition unit that modulates the electron transfer process.
CHEF (Chelation-Enhanced Fluorescence) Fluorescence intensity increases upon binding of a metal ion due to structural rigidification. rsc.orgThe pyrazole nitrogen and the carbonyl oxygen of the acetone group can form a chelation site for metal ions, leading to enhanced fluorescence. nih.gov

The photophysical properties of chemosensors derived from this compound can be finely tuned to optimize their sensing performance. This is achieved by modifying the molecular structure to alter the absorption and emission wavelengths, quantum yield, and Stokes shift. The introduction of electron-donating or electron-withdrawing groups on the pyrazole ring can significantly influence the electronic distribution and, consequently, the photophysical properties. nih.gov

For instance, the incorporation of aromatic or heteroaromatic substituents can extend the π-conjugation of the system, leading to a red-shift in the absorption and emission spectra. rsc.org This is particularly advantageous for biological applications, as it minimizes interference from autofluorescence. Furthermore, the choice of the metal ion to be detected can also influence the photophysical response, with different ions inducing varying degrees of fluorescence enhancement or quenching. nih.govrsc.org The versatility of the pyrazole core allows for the rational design of sensors with tailored selectivity towards specific analytes. nih.gov

Structural Modification Effect on Photophysical Properties Example Application
Introduction of Electron-Donating Groups Increases electron density, often leading to a blue-shift in emission.Tuning the sensor's response to specific pH ranges.
Introduction of Electron-Withdrawing Groups Decreases electron density, often resulting in a red-shift in emission. nih.govDevelopment of sensors for heavy metal ions.
Extension of π-Conjugation Red-shifts both absorption and emission spectra. rsc.orgCreating sensors for biological imaging with reduced background fluorescence.

Integration into Optoelectronic and Photoluminescent Materials

Derivatives of pyrazole are increasingly being explored for their potential in optoelectronic and photoluminescent materials due to their favorable electronic properties and thermal stability. mdpi.comias.ac.in The this compound scaffold can be incorporated into larger conjugated systems, such as polymers and coordination complexes, to create materials with tailored optical and electronic properties.

Pyrazoline derivatives, which are structurally related to pyrazoles, have been shown to exhibit blue photoluminescence and electroluminescence, making them suitable for use in organic light-emitting diodes (OLEDs). researchgate.net The film-forming properties of these compounds are also a significant advantage in device fabrication. researchgate.net By functionalizing the this compound molecule with appropriate chromophores, it is possible to develop new materials for optoelectronic applications. For example, trifluoromethyl-substituted pyrazoloquinolines have been synthesized and characterized for their use in both photovoltaic and electroluminescent devices. mdpi.com

Furthermore, coordination polymers based on pyrazole-containing ligands and metal ions have shown promise as photoluminescent materials. mdpi.com The combination of the pyrazole ring's coordinating ability with the luminescent properties of certain metal ions can lead to materials with tunable emission colors and high quantum yields.

Role in Energetic Materials (Structural Basis for Energy Storage)

The high nitrogen content and positive heat of formation of the pyrazole ring make it a valuable component in the design of energetic materials. researchgate.netnih.gov Nitrated pyrazole derivatives, in particular, have been extensively studied as potential explosives and propellants due to their high density, thermal stability, and detonation performance. nih.gov The introduction of nitro groups onto the pyrazole ring of a this compound derivative, such as in 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone, can significantly enhance its energetic properties. smolecule.compharmaffiliates.com

The structural basis for the energy storage in these compounds lies in the presence of strong N-N and C-N bonds within the pyrazole ring, which release a large amount of energy upon decomposition to form stable N₂ gas. mdpi.com The design of advanced energetic materials often involves creating a balance between high energy content and low sensitivity to external stimuli such as impact and friction. acs.org Pyrazole-based energetic materials have shown promising results in this regard, with some derivatives exhibiting detonation velocities and pressures comparable to or exceeding those of traditional explosives like RDX and HNS, while maintaining good thermal stability and lower sensitivity. acs.orgrsc.orgrsc.org

Compound Detonation Velocity (m/s) Detonation Pressure (GPa) Decomposition Temp. (°C) Sensitivity (Impact, J)
RDX (Reference) 8795>37.02047.4
HNS (Reference) 7612-3185
DNPAT (Pyrazole-Triazole derivative) 8889-31418
Azo Pyrazole Carboxylic Acid Derivative (5) 8190-212-26040

Data for pyrazole derivatives from various sources. acs.orgrsc.org

Supramolecular Assemblies for Controlled Material Properties

The ability of the pyrazole ring to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an excellent building block for the construction of supramolecular assemblies. nih.govmdpi.com These ordered structures, formed through the spontaneous self-assembly of molecular components, can exhibit unique properties that are not present in the individual molecules.

The this compound molecule possesses both hydrogen bond donor (the pyrazole N-H in its tautomeric form) and acceptor (the pyrazole nitrogen and the carbonyl oxygen) sites, enabling it to form well-defined supramolecular structures. nih.gov By controlling the conditions of self-assembly, such as solvent and temperature, it is possible to direct the formation of specific architectures with desired properties. For example, pyrazole-based ligands have been used to construct metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and sensing. The predictable coordination geometry of the pyrazole ring allows for the rational design of these materials with precise control over their pore size and functionality. mdpi.com

Future Research Trajectories and Emerging Paradigms in Pyrazolyl Ketone Chemistry

Development of Sustainable and Catalytically Efficient Synthetic Routes

The future of chemical synthesis lies in the adoption of green and sustainable practices, and the production of pyrazolyl ketones is no exception. Research is increasingly focused on minimizing environmental impact by reducing waste, avoiding hazardous solvents, and utilizing energy-efficient methods. For 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone, several eco-friendly synthetic strategies have already shown promise, paving the way for future innovations.

Key areas of development include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, while increasing product yields. For instance, solvent-free microwave irradiation at 120°C can produce this compound with a 98% yield in just 10 minutes.

Heterogeneous Catalysis: The use of recyclable solid catalysts simplifies product purification and minimizes waste. Amberlyst-70, a sulfonic acid resin, has been effectively used for the synthesis of this compound in water, a green solvent. The catalyst can be recovered and reused for multiple cycles without a significant loss of activity, making the process more economical and environmentally friendly.

Solvent-Free and Base-Free Reactions: Eliminating solvents and bases from reactions represents a significant step towards greener chemistry. Oxidative functionalization reactions, for example, can be performed solvent-free to produce acyl pyrazole (B372694) derivatives, simplifying the process and reducing chemical waste. mdpi.com

The table below summarizes and compares various sustainable synthetic routes for pyrazolyl ketones.

Synthesis MethodCatalyst/ReagentSolventTemperatureTimeYieldKey Advantage
Microwave-AssistedNoneSolvent-free120°C10 min98%High speed and efficiency
Iodine CatalysisIodine (10 mol%)Ethanol (B145695)60°C2 h82–90%Mild conditions, reduced byproducts
Amberlyst-70 CatalysisAmberlyst-70Water80°C3 h88%Recyclable catalyst, green solvent

This table presents a comparative overview of emerging sustainable synthetic methods.

Future work will likely focus on discovering new catalytic systems, potentially based on earth-abundant metals, and further optimizing reaction conditions to enhance both the sustainability and efficiency of pyrazolyl ketone synthesis.

Exploration of Novel Coordination Architectures and Catalytic Systems

This compound and related pyrazolyl ketones are versatile ligands in coordination chemistry, capable of binding to metal ions through their nitrogen and oxygen atoms. researchgate.net The resulting metal complexes exhibit diverse structural motifs and possess significant potential in catalysis. Future research will delve deeper into creating novel coordination architectures with tailored properties.

Emerging trends in this area include:

Mononuclear and Polynuclear Complexes: Pyrazole-derived ligands can form both simple mononuclear complexes and complex polynuclear or dimeric structures. mdpi.comnih.gov The specific architecture depends on the metal ion, the ligand's substituents, and the reaction conditions. Researchers are exploring how to control this self-assembly process to build frameworks with specific geometries and functionalities. nih.gov

Diverse Coordination Modes: The flexibility of the pyrazole scaffold allows for various modes of coordination, including monodentate, bidentate, and bridging formations. researchgate.net This versatility enables the construction of a wide array of coordination compounds with different topologies. researchgate.net For example, derivatives of 3,5-dimethylpyrazole (B48361) have been used to synthesize complexes with distorted tetrahedral or octahedral geometries. nih.gov

Catalytic Applications: Metal complexes derived from pyrazolyl ligands are being investigated for their catalytic activity in various organic transformations. For instance, palladium complexes with pyridyl-pyrazole ligands have shown thermal stability and efficiency in Heck coupling reactions, even under aerobic conditions. researchgate.net Future studies will aim to develop new pyrazolyl ketone-based catalysts for a broader range of reactions, focusing on high efficiency, selectivity, and stability.

Integration with Nanoscience for Hybrid Materials

The convergence of pyrazolyl ketone chemistry and nanoscience opens up exciting possibilities for creating advanced hybrid materials. By incorporating pyrazole-containing molecules into nanostructures, researchers can develop materials with enhanced properties and novel applications, particularly in biomedicine and materials science.

Future research trajectories in this domain include:

Functionalized Nanoparticles: Pyrazole derivatives can be used to functionalize nanoparticles, imparting specific chemical properties. For example, pyrazole-based compounds have been integrated with zinc oxide nanoparticles (ZnONPs) to create bio-composites with boosted anticancer activity. capes.gov.br Similarly, fluorescent organic nanoparticles (FONs) have been created from pyrazoline derivatives, exhibiting tunable emissions from near-UV to green depending on particle size. researchgate.net This suggests the potential for developing novel imaging agents or sensors based on this compound.

Drug Delivery Systems: Chitosan (B1678972), a natural biopolymer, has been cross-linked with pyrazole derivatives to form nanocarriers for targeted drug delivery. researchgate.net These systems leverage the biocompatibility of chitosan and the pharmacological properties of the pyrazole moiety. Future work could explore the use of this compound in similar systems for the targeted delivery of therapeutic agents.

Radioisotope Therapy: Pyrazole-containing compounds are being investigated for their potential in cancer-targeted chemo/radioisotope therapy. nih.gov By labeling these molecules with radioisotopes and potentially linking them to nanoparticles for improved delivery, it may be possible to create agents that can both diagnose and treat tumors with high specificity. nih.gov

Advanced in Silico Design and Prediction Tools

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) calculations, are accelerating the design and optimization of new molecules with desired properties. These tools are being increasingly applied to the study of pyrazole derivatives. ej-chem.orgnih.govresearchgate.netijpbs.com

Key computational approaches for future research include:

QSAR Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. ej-chem.org For pyrazolone (B3327878) derivatives, these models have been used to correlate molecular descriptors with antimicrobial activity, guiding the design of more potent agents. ej-chem.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. ijpbs.com Docking studies on pyrazole derivatives have been used to identify potential inhibitors for targets like acetylcholinesterase, which is relevant to Alzheimer's disease treatment. nih.gov This approach can be used to screen virtual libraries of pyrazolyl ketones to identify promising candidates for specific biological targets.

ADME-Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound. researchgate.net This allows researchers to identify molecules with favorable pharmacokinetic profiles and low toxicity early in the design process, saving time and resources. researchgate.net

The application of these predictive models to this compound and its derivatives will enable a more rational, hypothesis-driven approach to designing new catalysts, materials, and therapeutic agents.

Interdisciplinary Research at the Interface of Chemistry and Other Fields

The structural and functional diversity of pyrazolyl ketones makes them ideal candidates for interdisciplinary research, bridging chemistry with biology, medicine, and materials science. The this compound scaffold serves as a valuable building block for creating molecules with a wide range of applications. researchgate.net

Promising areas for future interdisciplinary collaboration include:

Medicinal Chemistry: Pyrazole derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov Derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone have shown cytotoxic activity against human cancer cell lines. mdpi.com Future research will focus on synthesizing and evaluating new derivatives of this compound as potential therapeutic agents for various diseases.

Agrochemicals: The pyrazole core is a component of some agrochemicals. Continued research could lead to the development of new, more effective, and environmentally benign pesticides and herbicides based on the this compound structure.

Materials Science: The ability of pyrazole derivatives to coordinate with metal ions is being exploited to create functional materials. A ligand derived from 3,5-dimethylpyrazole, for example, has been studied for its ability to selectively separate actinides from lanthanides, which is relevant to nuclear waste reprocessing. figshare.com This highlights the potential for developing specialized materials for environmental remediation and other advanced applications.

The continued exploration of this compound and related compounds at the intersection of different scientific disciplines is expected to yield innovative solutions to challenges in medicine, agriculture, and technology.

Q & A

Q. What are the standard laboratory synthesis protocols for 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone, and how can reaction conditions be optimized for high yield?

The synthesis typically involves acetylation of 3,5-dimethylpyrazole derivatives using acetyl chloride or analogous agents under controlled conditions. Key parameters include:

  • Temperature : Reactions are often conducted at 50–80°C to balance reactivity and side-product formation .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
    Optimization strategies include iterative adjustment of molar ratios (e.g., pyrazole:acetyl chloride at 1:1.2) and monitoring via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signatures include:
    • Pyrazole ring protons: δ 6.2–6.5 ppm (singlet for H-4) .
    • Acetone methyl groups: δ 2.1–2.3 ppm (singlet) .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 167 [M+H]⁺ confirm the molecular formula (C₈H₁₂N₂O) .
  • FT-IR : Stretching vibrations at 1700–1720 cm⁻¹ (C=O) and 1540–1560 cm⁻¹ (C=N) validate functional groups .

Q. What preliminary biological screening models are recommended to assess the compound’s bioactivity?

  • Enzyme inhibition assays : Test interactions with oxidoreductases (e.g., xanthine oxidase) or kinases linked to apoptosis .
  • Cellular models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity studies via MTT assays .
  • Antioxidant activity : DPPH radical scavenging assays evaluate reactive oxygen species (ROS) modulation .

Advanced Research Questions

Q. How do the methyl groups at the 3,5-positions of the pyrazole ring influence reactivity and biological interactions?

The methyl groups:

  • Steric effects : Shield the pyrazole N-atoms, reducing nucleophilic attack and stabilizing the ring .
  • Electronic effects : Electron-donating methyl groups increase electron density at C-4, enhancing electrophilic substitution potential .
  • Biological impact : Improve lipophilicity, facilitating membrane penetration and interaction with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

Q. What strategies resolve contradictions between computational predictions and experimental pharmacokinetic data?

  • Molecular dynamics (MD) simulations : Refine docking models by incorporating solvent effects and flexible binding pockets .
  • In vitro ADME assays : Compare computed logP values with experimental shake-flask measurements to validate solubility predictions .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites, clarifying discrepancies in metabolic stability .

Q. What are key considerations for designing SAR studies on pyrazole-acetone derivatives?

  • Substituent variation : Systematically modify the pyrazole (e.g., nitro, bromo) and acetone moieties to assess bioactivity shifts .
  • Biological endpoints : Link structural changes to specific activity metrics (e.g., IC₅₀ against kinases, EC₅₀ in ROS assays) .
  • Crystallographic data : Use X-ray structures (e.g., from Acta Crystallographica) to correlate 3D conformation with binding affinity .

Methodological Notes

  • Contradiction management : Cross-validate NMR and MS data with computational models (e.g., density functional theory) to resolve spectral ambiguities .
  • Scale-up challenges : Transitioning from lab to pilot scale requires solvent recovery systems and continuous-flow reactors to maintain yield (>80%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.